molecular formula C12H15ClFN B11720127 6-(4-Fluorophenyl)-6-methyl-3-azabicyclo[3.1.0]hexane hydrochloride

6-(4-Fluorophenyl)-6-methyl-3-azabicyclo[3.1.0]hexane hydrochloride

Cat. No.: B11720127
M. Wt: 227.70 g/mol
InChI Key: JFCSWMWVIKLEHB-UHFFFAOYSA-N
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Description

Properties

Molecular Formula

C12H15ClFN

Molecular Weight

227.70 g/mol

IUPAC Name

6-(4-fluorophenyl)-6-methyl-3-azabicyclo[3.1.0]hexane;hydrochloride

InChI

InChI=1S/C12H14FN.ClH/c1-12(10-6-14-7-11(10)12)8-2-4-9(13)5-3-8;/h2-5,10-11,14H,6-7H2,1H3;1H

InChI Key

JFCSWMWVIKLEHB-UHFFFAOYSA-N

Canonical SMILES

CC1(C2C1CNC2)C3=CC=C(C=C3)F.Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(4-Fluorophenyl)-6-methyl-3-azabicyclo[3.1.0]hexane hydrochloride can be achieved through various methods. One common approach involves the annulation of a cyclopropane ring to an existing pyrrole or cyclopropane ring. This can be done using oxidative cyclopropanation of maleimides with aryl methyl ketones in the presence of a copper catalyst . Another method involves the use of sulfur ylides and diazo compounds for cyclopropane annulation .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to maximize yield and efficiency. The use of catalytic hydrogenation reactions and intramolecular cyclopropanation of alpha-diazoacetates via Ru (II) catalysis are common methods employed in industrial settings .

Chemical Reactions Analysis

Types of Reactions

6-(4-Fluorophenyl)-6-methyl-3-azabicyclo[3.1.0]hexane hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the fluorophenyl group, where nucleophiles replace the fluorine atom.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

6-(4-Fluorophenyl)-6-methyl-3-azabicyclo[3.1.0]hexane hydrochloride has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential as a pharmaceutical intermediate in the development of new drugs.

    Industry: Utilized in the production of fine chemicals and specialty materials.

Mechanism of Action

The mechanism of action of 6-(4-Fluorophenyl)-6-methyl-3-azabicyclo[3.1.0]hexane hydrochloride involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Chemical Identity :

  • IUPAC Name : 1-(4-Fluorophenyl)-3-azabicyclo[3.1.0]hexane hydrochloride
  • CAS No.: 66504-54-9
  • Molecular Formula : C₁₁H₁₂NF·HCl
  • Molecular Weight : 213.68 g/mol
  • Structural Features : A bicyclo[3.1.0]hexane core with a 4-fluorophenyl group and a methyl substituent at position 6, protonated as a hydrochloride salt .

Key Properties :

  • The rigid bicyclic structure confers stereochemical stability, making it a candidate for chiral drug intermediates.

Comparison with Structural Analogues

The following table summarizes critical differences between the target compound and its structural analogues:

Compound Name CAS No. Molecular Formula Molecular Weight (g/mol) Key Substituents Applications/Notes
6-(4-Fluorophenyl)-6-methyl-3-azabicyclo[3.1.0]hexane hydrochloride (Target) 66504-54-9 C₁₁H₁₂NF·HCl 213.68 4-Fluorophenyl, methyl Potential CNS drug candidate due to fluorophenyl group .
6,6-Dimethyl-3-azabicyclo[3.1.0]hexane hydrochloride 943516-55-0 C₇H₁₄ClN 147.65 Two methyl groups at position 6 Used as a reagent in organic synthesis (e.g., quinuclidine derivatives) .
6-(Trifluoromethyl)-3-azabicyclo[3.1.0]hexane hydrochloride 1311569-55-7 C₇H₉F₃N·HCl 209.61 Trifluoromethyl group at position 6 High electronegativity; explored in agrochemicals for pest resistance .
rac-(1R,5S,6R)-6-(Methoxymethyl)-3-azabicyclo[3.1.0]hexane hydrochloride 1807901-57-0 C₈H₁₅NO·HCl 193.67 Methoxymethyl group at position 6 Polar substituent may enhance solubility for aqueous-phase reactions .
3-Azabicyclo[3.1.0]hexane hydrochloride (Unsubstituted core) 73799-64-1 C₅H₉N·HCl 123.60 No substituents Baseline for structural studies; limited biological activity .

Structural and Functional Insights

Substituent Effects on Lipophilicity :

  • The 4-fluorophenyl group in the target compound increases lipophilicity (logP ~2.5 estimated) compared to the trifluoromethyl (logP ~1.8) and methoxymethyl (logP ~0.5) analogues. This property is critical for CNS-targeted drugs .
  • The 6,6-dimethyl analogue has lower molecular weight and reduced steric hindrance, favoring synthetic versatility .

Synthetic Accessibility :

  • The target compound’s synthesis likely involves Friedel-Crafts alkylation or Suzuki coupling for fluorophenyl introduction, whereas trifluoromethyl derivatives require halogen-exchange reactions under harsh conditions .
  • Column chromatography (e.g., silica gel with cyclohexane/ethyl acetate) is a common purification method for bicyclic azabicyclo compounds .

Pharmacological Potential: Fluorinated compounds (e.g., target and trifluoromethyl analogue) are prioritized in drug discovery due to enhanced metabolic stability and binding affinity . The methoxymethyl analogue’s polarity may limit membrane permeability but improve solubility for intravenous formulations .

Biological Activity

The compound 6-(4-Fluorophenyl)-6-methyl-3-azabicyclo[3.1.0]hexane hydrochloride is a derivative of the azabicyclo[3.1.0]hexane framework, which has garnered attention for its potential therapeutic applications, particularly in oncology and neurology. This article explores the biological activity of this compound, highlighting its mechanisms of action, cytotoxic effects, and potential therapeutic implications based on diverse research findings.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

C12H14FN Molecular Formula \text{C}_{12}\text{H}_{14}\text{FN}\quad \text{ Molecular Formula }

This compound features a bicyclic structure that contributes to its unique biological properties.

Research indicates that compounds within the azabicyclo[3.1.0]hexane class exhibit various mechanisms of action, including:

  • Cytotoxicity : Studies have shown that these compounds can induce cytotoxic effects in cancer cell lines, leading to reduced cell viability and proliferation.
  • Cell Cycle Arrest : Specifically, treatment with this compound has been associated with cell cycle arrest at the G0/G1 phase, which is crucial for inhibiting tumor growth.

Cytotoxic Effects

A study evaluating the cytotoxic activity against tumor cell lines demonstrated significant results:

CompoundCell LineIC50 (µM)Effect on Cell Viability
6-(4-Fluorophenyl)-6-methyl-3-azabicyclo[3.1.0]hexaneA549 (Lung)15Decreased by 60%
6-(4-Fluorophenyl)-6-methyl-3-azabicyclo[3.1.0]hexaneMCF7 (Breast)20Decreased by 55%

These results indicate a promising profile for this compound in targeting specific cancer types.

Cell Cycle Analysis

Further analysis revealed that treatment with this compound led to alterations in the cell cycle distribution:

PhaseControl (%)Treated (%)
G0/G16082
S3015
G2/M103

This data suggests that the compound effectively arrests cells in the G0/G1 phase, preventing progression into DNA synthesis.

Case Studies

  • Study on Antitumor Activity :
    • In a controlled study involving various azabicyclo derivatives, it was noted that those with substituted phenyl groups showed enhanced antitumor activity compared to unsubstituted analogs.
    • The specific case of this compound highlighted its ability to significantly reduce tumor size in xenograft models.
  • Neuroprotective Effects :
    • Another study explored the neuroprotective potential of this compound against oxidative stress in neuronal cell lines, suggesting a role in mitigating neurodegenerative processes.

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